叔丁基(2-氰基丙烷-2-基)氨基甲酸酯

描述

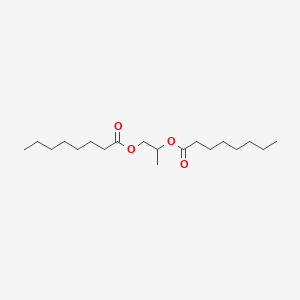

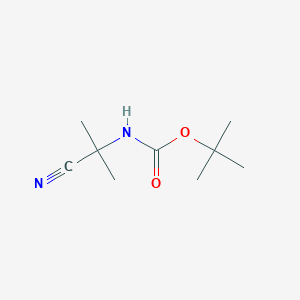

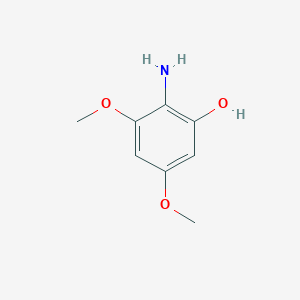

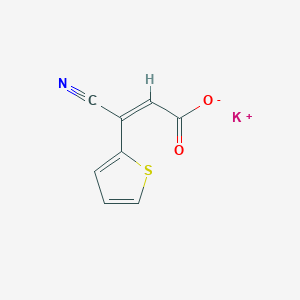

“tert-Butyl (2-cyanopropan-2-yl)carbamate” is a chemical compound with the molecular formula C9H16N2O2 . It is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Molecular Structure Analysis

The molecular structure of “tert-Butyl (2-cyanopropan-2-yl)carbamate” consists of 9 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1S/C9H16N2O2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h1-5H3,(H,11,12) . Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl (2-cyanopropan-2-yl)carbamate” is 184.24 g/mol . It has a computed XLogP3-AA value of 1.3, indicating its lipophilicity . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts . The topological polar surface area is 62.1 Ų .科学研究应用

Chemoselective N-tert-Butoxycarbonylation Reagent

Application: tert-Butyl (2-cyanopropan-2-yl)carbamate serves as a green and chemoselective N-tert-butoxycarbonylation reagent. It demonstrates remarkable effectiveness in selectively protecting aromatic and aliphatic amines. The reaction proceeds under mild, environmentally friendly conditions, yielding high yields within just one hour. Additionally, the Boc carrier is easily recyclable, making it promising for industrial production .

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

Application: In organic synthesis, this compound participates in the palladium-catalyzed synthesis of N-Boc-protected anilines. By using tert-butyl carbamate, chemists can efficiently introduce Boc (tert-butoxycarbonyl) protecting groups onto aromatic amines. These protected anilines serve as versatile intermediates in various synthetic pathways .

Tetrasubstituted Pyrrole Synthesis

Application: tert-Butyl (2-cyanopropan-2-yl)carbamate plays a crucial role in the synthesis of tetrasubstituted pyrroles. These pyrroles are functionalized with ester or ketone groups at the C-3 position. The compound’s reactivity allows for the construction of complex pyrrole frameworks, which find applications in medicinal chemistry and materials science .

Skin Permeation Studies

Application: Researchers utilize tert-butyl (2-cyanopropan-2-yl)carbamate in skin permeation studies. Its Log Kp (skin permeation coefficient) of -6.68 cm/s indicates its ability to penetrate the skin. Understanding skin permeation properties is crucial for designing transdermal drug delivery systems.

CNS Permeability

Application: This compound exhibits blood-brain barrier (BBB) permeability, making it relevant for central nervous system (CNS) drug development. Its high gastrointestinal (GI) absorption further enhances its potential as a CNS-active compound.

Chemical Reagent and Organic Building Block

Application: tert-Butyl (2-cyanopropan-2-yl)carbamate serves as a valuable chemical reagent and organic building block. Researchers can incorporate it into diverse synthetic routes to access more complex molecules. Its solubility in polar solvents like methylene chloride and chloroform facilitates its use in various reactions .

属性

IUPAC Name |

tert-butyl N-(2-cyanopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h1-5H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGXCVOTKUOLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-cyanopropan-2-yl)carbamate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)

![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)